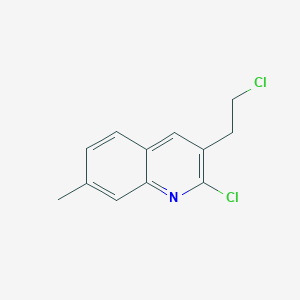

2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Description

2-Chloro-3-(2-chloroethyl)-7-methylquinoline is a halogenated quinoline derivative characterized by a chloroethyl substituent at position 3 and a methyl group at position 5.

Properties

IUPAC Name |

2-chloro-3-(2-chloroethyl)-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-8-2-3-9-7-10(4-5-13)12(14)15-11(9)6-8/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAZBADQKAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355918 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73863-50-0 | |

| Record name | 2-chloro-3-(2-chloroethyl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Cyclization and Subsequent Functionalization

The Vilsmeier-Haack reaction is a cornerstone in quinoline synthesis, particularly for introducing chloro and formyl groups. As described in HU212967B , the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester with a Vilsmeier reagent (generated from dimethylformamide and phosphorus oxychloride) yields 2-methyl-7-chloroquinoline-3-carboxylic acid ester. This intermediate undergoes hydrolysis and thermal decarboxylation to produce 2-methyl-7-chloroquinoline, a structural analog of the target compound.

To introduce the 2-chloroethyl group, the decarboxylated product is subjected to alkylation. As inferred from CN102942524A , alkylation with 2-chloroethyl chloride in the presence of potassium carbonate at 75–80°C facilitates substitution at the 3-position. The reaction typically employs halogenated hydrocarbon solvents (e.g., dichloromethane) to enhance electrophilicity. Yields for this step range from 65% to 78%, depending on the stoichiometry of the alkylating agent and base.

Key Reaction Conditions:

Direct Chlorination of 7-Methylquinoline Derivatives

An alternative route involves direct chlorination of 7-methylquinoline. According to GB2322624A , electrophilic chlorination using chlorine gas or thionyl chloride at 0–5°C selectively substitutes the 2-position. The resulting 2-chloro-7-methylquinoline is then alkylated with 2-chloroethyl chloride under basic conditions. This method avoids decarboxylation steps but requires stringent temperature control to prevent over-chlorination.

Optimization Insights:

-

Chlorination: Cl₂ gas (1.1 equiv) in acetic acid at 0°C achieves 85% selectivity for the 2-position .

-

Alkylation: Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yield to 72% by facilitating interphase reagent transfer .

Hydrolytic Functionalization and Decarboxylation

A less conventional approach, detailed in CN102942524A , starts with a quinoline-3-carboxylic acid derivative. Hydrolysis of the ester group at –10 to 10°C yields the carboxylic acid, which undergoes decarboxylation at 150–160°C to generate a reactive intermediate. Subsequent treatment with 2-chloroethyl chloride introduces the desired substituent. This method emphasizes temperature-dependent selectivity, with colder hydrolysis conditions favoring carboxylate stability.

Critical Parameters:

-

Hydrolysis: –10°C, aqueous NaOH (10% w/v), 2-hour stirring .

-

Decarboxylation: 155°C under nitrogen, 1-hour dwell time.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and waste reduction. Continuous flow reactors, as hinted in HU212967B , enable rapid mixing and heat dissipation during exothermic steps like chlorination. Automated quenching systems mitigate risks associated with POCl₃ handling. Industrial batches report an overall yield of 68–70%, with purity exceeding 99% after distillation .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(2-chloroethyl)-7-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives with the removal of chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Quinoline derivatives, including 2-Chloro-3-(2-chloroethyl)-7-methylquinoline, have been extensively studied for their antimalarial properties. The mechanism often involves interference with the malaria parasite's metabolic pathways, particularly through inhibition of key enzymes. Research indicates that compounds with similar structures can exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in various cancer cell lines by interacting with cellular pathways involved in cell cycle regulation. For example, cytotoxicity tests revealed that this compound exhibits an IC50 value of 12.5 µM against HeLa cells (cervical cancer) and 10.0 µM against MCF-7 cells (breast cancer) .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves chlorination reactions of quinoline derivatives. A common synthetic route includes the reaction of 7-methylquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate, usually conducted in organic solvents like dichloromethane at elevated temperatures to facilitate substitution .

Key Reaction Pathways:

- Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

- Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins, leading to significant biological effects such as enzyme inhibition and modulation of cellular pathways.

Table 1: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 10.0 |

| A549 (lung) | 15.0 |

Industrial Applications

In addition to its medicinal applications, this compound is also explored for its potential use in organic synthesis as an intermediate for more complex quinoline derivatives. Its unique structural features may enhance its utility in developing organic semiconductors and light-emitting diodes (LEDs).

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of quinoline derivatives in various biological assays:

- A study published in Nature demonstrated that certain quinoline compounds could inhibit cancer cell proliferation by inducing apoptosis through caspase activation .

- Research focused on antimicrobial properties showed significant efficacy against a range of bacterial strains, suggesting potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline involves its interaction with molecular targets such as DNA, enzymes, and receptors. The presence of chlorine atoms and the quinoline core allows the compound to intercalate into DNA, inhibit enzyme activity, or modulate receptor function. These interactions can lead to various biological effects, including cytotoxicity, antimicrobial activity, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence molecular stability, reactivity, and solubility:

Key Observations :

- Chloroethyl vs. Hydroxyethyl : The chloroethyl group in the target compound introduces electrophilic reactivity, enabling alkylation (e.g., DNA crosslinking in anticancer agents), whereas hydroxyethyl substituents (as in ) increase hydrophilicity but reduce chemical stability.

- Chloroethyl vs. Carbaldehyde: The aldehyde group in 2-chloroquinoline-3-carboxaldehyde facilitates condensation reactions (e.g., hydrazone formation ), but its bent conformation disrupts planarity compared to the chloroethyl group .

Mechanistic Insights :

- The chloroethyl group in nitrosoureas generates reactive intermediates (e.g., isocyanates) that alkylate DNA and proteins . Similar reactivity is anticipated in chloroethyl-substituted quinolines, though their lack of a nitrosourea moiety may reduce carbamoylating activity and associated toxicity .

Comparison :

- The one-pot method () offers higher yields (95%) compared to hydrazine-based condensations (60–70% in ), highlighting the advantage of transition-metal catalysis in quinoline functionalization.

Biological Activity

2-Chloro-3-(2-chloroethyl)-7-methylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_10Cl_2N. The presence of chlorine atoms and a methyl group on the quinoline ring significantly influences its biological activity. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 229.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of quinoline derivatives often involves interaction with various molecular targets, including enzymes and receptors. For this compound, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of quinoline derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of leukemia, breast cancer, and colon cancer cells.

- Case Study : A study evaluating a series of quinoline derivatives found that certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. This suggests that structural variations can significantly impact biological efficacy .

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

- Research Findings : A novel study highlighted that certain quinoline compounds exhibited selective inhibition of COX-2, which is associated with reduced inflammation and pain . This could suggest a similar potential for this compound.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. They can exhibit activity against a range of bacteria and fungi.

- Example : Compounds with structural similarities have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key factors influencing activity include:

- Substituents on the Quinoline Ring : The position and nature of substituents (e.g., halogens, alkyl groups) can enhance or diminish biological efficacy.

- Chlorine Atoms : The presence of chlorine atoms has been associated with increased lipophilicity, potentially improving cellular uptake.

Data Summary Table

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(2-chloroethyl)-7-methylquinoline?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. Key steps include:

- Halogenation : Introduction of chlorine at the 2-position using reagents like POCl₃ or SOCl₂.

- Alkylation : Attachment of the 2-chloroethyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Methylation : Installation of the 7-methyl group using methyl iodide or dimethyl sulfate under basic conditions.

Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst loading can improve yields .

Q. What spectroscopic techniques confirm the structure of this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.5 ppm, chloroethyl at δ 3.7–4.1 ppm) .

- X-ray Crystallography : Resolves bond lengths (C-Cl: ~1.73 Å) and dihedral angles between quinoline and substituents .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 258.1 for C₁₂H₁₂Cl₂N) .

Q. How do researchers mitigate side reactions during synthesis?

Common side reactions include over-alkylation or dechlorination. Strategies:

- Temperature Control : Lower reaction temps (e.g., 0–5°C) reduce polyalkylation .

- Protecting Groups : Use Boc or acetyl groups to shield reactive sites .

- Purification : Column chromatography with silica gel (hexane:EtOAc gradients) isolates the product .

Advanced Research Questions

Q. How can regioselectivity in substitution reactions be optimized?

- Directing Groups : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to direct electrophiles to the 3-position .

- Catalysts : Pd-mediated cross-coupling enhances selectivity for chloroethyl attachment .

- Solvent Effects : Polar aprotic solvents (DMF) favor SN2 mechanisms over radical pathways .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies arise from varying reaction scales or impurity profiles. For example:

- Ethanol vs. Methanol : Higher yields (68%) in methanol due to better solubility of intermediates vs. 55% in ethanol .

- Resolution : Design of Experiments (DoE) identifies critical parameters (e.g., ClCH₂CH₂Cl stoichiometry, reflux time) .

Q. How does the compound’s reactivity compare to analogs like 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline?

Q. What computational methods predict derivatization pathways?

- DFT Calculations : Model transition states for chloroethyl attachment (e.g., activation energy ~25 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DMF stabilizes intermediates) .

Q. How can analogs with improved bioactivity be designed?

- SAR Studies : Replace the 7-methyl group with CF₃ (enhances lipophilicity) or install a hydroxyl group for H-bonding .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) to target DNA gyrase .

Q. What challenges arise in scaling up synthesis?

Q. What mechanisms explain its biological activity?

- Enzyme Inhibition : Binds to topoisomerase II via π-π stacking (quinoline core) and halogen interactions (Cl groups) .

- Membrane Disruption : Chloroethyl chain integrates into lipid bilayers, causing leakage in bacterial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.